molecular formula C14H13N3OS B2430194 N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide CAS No. 135298-71-4

N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide

Cat. No. B2430194
CAS RN: 135298-71-4
M. Wt: 271.34
InChI Key: AYFPIHNOHLDHPD-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the thiazole family and is known for its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide involves the inhibition of enzymes such as protein kinase C and phosphodiesterase. This inhibition leads to the modulation of cellular signaling pathways, which can result in the inhibition of cell growth and proliferation. Additionally, N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the normal functioning of cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide. One direction is to study its potential applications in the development of drugs for the treatment of cancer, Alzheimer's disease, and diabetes. Additionally, further research can be conducted to understand the mechanism of action of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide and its role in various cellular processes. Furthermore, efforts can be made to improve the solubility of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide, making it more versatile for use in lab experiments.
Conclusion:
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in drug development. It has been found to exhibit potent inhibitory activity against several enzymes and has been studied for its potential applications in the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. Further research is needed to understand the mechanism of action of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide and its role in various cellular processes.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide involves the reaction between 2-(2-phenylethyl)thiazole-4-carboxylic acid and cyanomethyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide.

Scientific Research Applications

N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against several enzymes such as protein kinase C, phosphodiesterase, and tyrosine kinase. These enzymes are involved in various cellular processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c15-8-9-16-14(18)12-10-19-13(17-12)7-6-11-4-2-1-3-5-11/h1-5,10H,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFPIHNOHLDHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CS2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide

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